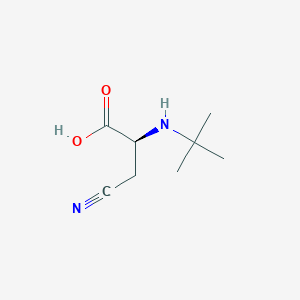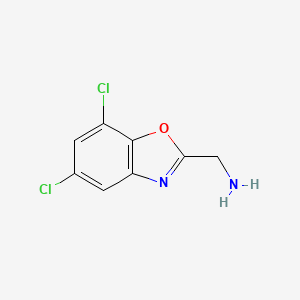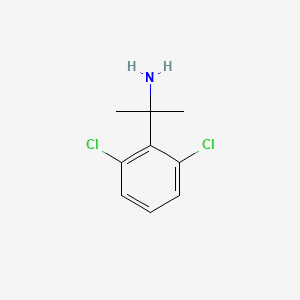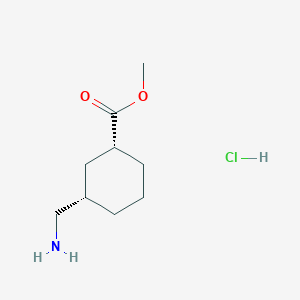
(S)-2-(tert-Butylamino)-3-cyanopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (S)-2-(terc-butilamino)-3-cianopropanoico es un compuesto orgánico que presenta un grupo terc-butilamino y una parte de ácido cianopropanoico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común es la reacción de terc-butanol con derivados de aminoácidos en presencia de sulfato de magnesio anhidro y éter dietílico de trifluoruro de boro . Este método es eficiente y produce el producto deseado en buenas cantidades.
Métodos de producción industrial
La producción industrial del ácido (S)-2-(terc-butilamino)-3-cianopropanoico puede implicar el uso de sistemas de microrreactores de flujo, que ofrecen un enfoque más eficiente y sostenible en comparación con los procesos por lotes tradicionales . Estos sistemas permiten la introducción continua del grupo terc-butoxicarbonilo en varios compuestos orgánicos, lo que mejora el rendimiento general y reduce los residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (S)-2-(terc-butilamino)-3-cianopropanoico puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir la parte de ácido cianopropanoico en diferentes grupos funcionales.
Sustitución: El grupo terc-butilamino se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y varios nucleófilos para las reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas y niveles de pH controlados para garantizar las transformaciones deseadas.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas primarias o alcoholes. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a diversos derivados del compuesto original.
Aplicaciones Científicas De Investigación
El ácido (S)-2-(terc-butilamino)-3-cianopropanoico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la preparación de moléculas complejas y polímeros.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con varias biomoléculas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluido su papel como precursor para el desarrollo de fármacos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales, aprovechando sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción del ácido (S)-2-(terc-butilamino)-3-cianopropanoico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo terc-butilamino puede formar enlaces de hidrógeno y otras interacciones con estos objetivos, modulando su actividad y provocando diversos efectos biológicos. La parte de ácido cianopropanoico también puede participar en estas interacciones, contribuyendo al mecanismo de acción general.
Comparación Con Compuestos Similares
Compuestos similares
Aminoácidos protegidos con terc-butoxicarbonilo: Estos compuestos comparten el grupo terc-butilo y se utilizan en la síntesis de péptidos.
Ésteres terc-butílicos: Similares en estructura, estos ésteres se utilizan como grupos protectores en la síntesis orgánica.
Carbamatos terc-butílicos: Estos compuestos se utilizan en la protección de aminas durante las reacciones químicas.
Singularidad
El ácido (S)-2-(terc-butilamino)-3-cianopropanoico es único debido a su combinación del grupo terc-butilamino y la parte de ácido cianopropanoico. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C8H14N2O2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(2S)-2-(tert-butylamino)-3-cyanopropanoic acid |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)10-6(4-5-9)7(11)12/h6,10H,4H2,1-3H3,(H,11,12)/t6-/m0/s1 |
Clave InChI |
JHJVBMXRRYLBFO-LURJTMIESA-N |
SMILES isomérico |
CC(C)(C)N[C@@H](CC#N)C(=O)O |
SMILES canónico |
CC(C)(C)NC(CC#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731313.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731314.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11731323.png)

![1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11731330.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11731331.png)

![6-Chlorooxazolo[5,4-b]pyridine-2-methanamine](/img/structure/B11731344.png)

![[(1-methyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11731366.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11731371.png)
![4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11731377.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11731393.png)
